molecular formula C22H26N2O4 B8469414 4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid

4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid

Cat. No.: B8469414
M. Wt: 382.5 g/mol
InChI Key: CJMGFNDYSXTTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidyl group, a benzoyl group, and a benzoic acid moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 5-(4-Hydroxy-1-piperidyl)-2-methyl-benzoic acid, which is then reacted with 3,5-dimethyl-benzoic acid under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid is unique due to its specific combination of functional groups and potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid

InChI

InChI=1S/C22H26N2O4/c1-13-4-5-17(24-8-6-18(25)7-9-24)12-19(13)21(26)23-20-14(2)10-16(22(27)28)11-15(20)3/h4-5,10-12,18,25H,6-9H2,1-3H3,(H,23,26)(H,27,28)

InChI Key

CJMGFNDYSXTTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(CC2)O)C(=O)NC3=C(C=C(C=C3C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethyl-4-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoic acid (69.5 mg, 182.68 moles) in methanol (1.83 ml) is added sodium tetrahydroborate (13.82 mg, 365.36 moles) and the resulting mixture is stirred at ambient temperature. After 1 hour, the mixture is quenched with saturated solution of NH4Cl (0.2 ml) and extracted with CHCl3 (3 ml):IPA (1 ml). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is triturated with H2O (5 ml), filtered, and washed with H2O (5 ml). The residue is purified by reverse phase chromatography (C18) using 20% acetonitrile in H2O with 0.1% formic acid to afford the title compound as a white powder (0.01 g, 15.7%). Mass spectrum (m/z): 383.2 (M+1).
Quantity
69.5 mg
Type
reactant
Reaction Step One
Quantity
13.82 mg
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
solvent
Reaction Step One
Yield
15.7%

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